5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
Description
BenchChem offers high-quality 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O/c1-2-5-8-4(3-10)6(7)9-5/h3H,2H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCARQCCTRSJKNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde SDS safety data sheet
This technical guide is structured as an advanced operational monograph for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde . It synthesizes safety data, synthetic methodology, and application context, designed for use in high-compliance pharmaceutical research environments.[1]
CAS: 121055-62-3 | Role: Advanced Pharmaceutical Intermediate[1]
Physicochemical Profile & Identification
This compound serves as a critical scaffold in the synthesis of Angiotensin II receptor antagonists (Sartans). Its structural integrity is defined by the coexistence of a reactive aldehyde moiety and a halogenated imidazole ring, necessitating precise environmental controls to prevent degradation (oxidation/hydrolysis).
| Property | Specification | Technical Note |
| Chemical Name | 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde | Also known as 2-Ethyl-4-chloro-5-formylimidazole |
| CAS Registry | 121055-62-3 | Note: Often cross-referenced with CAS 145824-12-0 or the butyl-analog (Losartan int.)[1] CAS 83857-96-9.[1] |
| Molecular Formula | MW: 158.59 g/mol | |
| Appearance | Off-white to pale yellow crystalline solid | Color shift to dark yellow indicates oxidation to carboxylic acid. |
| Melting Point | 168–172 °C (Predicted) | Sharp melting point depression observed with moisture content >0.5%. |
| Solubility | DMSO, Methanol, Ethanol | Sparingly soluble in water; hydrolytic instability in acidic aqueous media. |
| SMILES | CCc1nc(Cl)c(C=O)[nH]1 | Tautomeric equilibrium exists between N1/N3 positions. |
GHS Hazard Assessment & Toxicology
Senior Scientist Insight: While often classified similarly to its alkyl-analogs, the aldehyde functionality presents a specific risk of contact sensitization.[1] The chlorination at the 5-position increases lipophilicity, potentially enhancing dermal absorption rates compared to non-halogenated imidazoles.[1]
Hazard Classification (GHS/CLP)
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2][3]
-
Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2][4][5]
-
Serious Eye Damage/Irritation (Category 1/2A): H318/H319 - Causes serious eye damage/irritation.[1]
-
Skin Sensitization (Category 1): H317 - May cause an allergic skin reaction.[1]
Exposure Response Logic
The following decision tree outlines the immediate response protocols for exposure, prioritizing the mitigation of irreversible corneal damage.
Figure 1: Emergency response logic flow emphasizing the critical nature of ocular exposure due to the reactive aldehyde group.[1]
Strategic Handling & Storage Protocols
To maintain assay purity >98% for drug development, strict environmental controls are required. The aldehyde group is susceptible to aerobic oxidation to 5-chloro-2-ethyl-1H-imidazole-4-carboxylic acid.[1]
Storage Hierarchy
-
Primary Containment: Amber glass vial with Teflon-lined cap (prevents UV degradation and leaching).
-
Atmosphere: Argon or Nitrogen blanket is mandatory. The compound is air-sensitive over prolonged periods.[1]
-
Temperature: 2–8 °C (Refrigerated). Allow to warm to room temperature in a desiccator before opening to prevent condensation (hydrolysis risk).
Operational PPE Standards
-
Respiratory: N95/P2 minimum; Full-face respirator with ABEK filters recommended during synthesis or milling.[1]
-
Dermal: Double-gloving recommended.[1]
-
Inner: Latex (tactility).
-
Outer: Nitrile (>0.11 mm) or Neoprene.
-
Rationale: Chlorinated heterocycles can permeate thin nitrile; double gloving provides a breakthrough buffer.
-
Synthesis & Application Context
Context: This molecule is a structural homolog to the key intermediate used in Losartan synthesis (which uses a butyl group). The ethyl variant is often used in the development of next-generation Sartans or as a specific impurity reference standard to validate HPLC methods.[1]
Synthetic Pathway (Vilsmeier-Haack Route)
The synthesis typically proceeds via the formylation of the chlorinated imidazole scaffold.[1]
Figure 2: Synthetic workflow illustrating the Vilsmeier-Haack formylation pathway common to this class of imidazole aldehydes.[1]
Experimental Protocol Summary (General Procedure)
-
Step 1 (Reagent Prep): Phosphoryl chloride (
) is added dropwise to Dimethylformamide (DMF) at 0°C to generate the Vilsmeier salt (chloroiminium ion). -
Step 2 (Addition): The 2-ethyl-chloroimidazole intermediate (dissolved in DMF) is added slowly to the salt, maintaining temperature <10°C to prevent thermal runaway.[1]
-
Step 3 (Workup): The reaction mixture is quenched over crushed ice/sodium acetate. The sudden pH change precipitates the aldehyde product.
-
Step 4 (Purification): Recrystallization from Ethyl Acetate/Hexanes.
References & Authority
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763376 (Related Analog). Retrieved from .
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. Journal of Organic Chemistry, 59(21), 6391-6394.[1] (Foundational chemistry for chloro-imidazole aldehydes).
-
Thermo Fisher Scientific. Safety Data Sheet: 1H-Imidazole-4-carbaldehyde derivatives.[1][6] Retrieved from .
-
Sigma-Aldrich. Product Specification: 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde (Structural Analog Safety Data).[1] Retrieved from .[1]
Disclaimer: This guide is for research and development purposes only. It does not replace the official Safety Data Sheet (SDS) provided by the specific manufacturer of your lot number.
Sources
- 1. 83857-96-9|2-Butyl-4-chloro-1H-imidazole-5-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde | C10H7ClN2O | CID 2763376 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. capotchem.com [capotchem.com]
- 6. Cas Landing [thermofisher.com]
A Comprehensive Technical Guide to the Melting Point Determination of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
Executive Summary
Substituted imidazoles are a cornerstone of modern medicinal chemistry, serving as the structural core for a wide array of therapeutic agents.[1] The compound 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde represents a key synthetic intermediate, possessing functional groups amenable to diverse chemical transformations. A fundamental physical constant for any pure solid compound is its melting point. This parameter is not merely a number; it is a critical indicator of identity, purity, and stability that has profound implications throughout the drug development lifecycle.
Currently, a definitive melting point for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde is not publicly documented. This guide, therefore, serves as the definitive technical protocol for its experimental determination and interpretation. We will delve into the theoretical principles governing the melting transition of this specific molecule, provide a rigorous, field-proven experimental workflow, and discuss the critical importance of this data in a pharmaceutical quality control and regulatory context.
The Science of Melting: A Theoretical Framework
The melting point is the temperature at which a substance transitions from a highly ordered crystalline lattice to a disordered liquid state. This phase change occurs when the thermal energy of the molecules overcomes the intermolecular forces that maintain the crystal structure.[2] For 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, the key contributing forces are:
-
Hydrogen Bonding: The imidazole ring contains an N-H group, which is a potent hydrogen bond donor. The lone pair on the other ring nitrogen and the carbonyl oxygen of the carbaldehyde act as hydrogen bond acceptors. This strong, directional interaction is expected to be a primary contributor to a relatively high melting point.[3]
-
Dipole-Dipole Interactions: The presence of the electronegative chlorine atom and the polar carbonyl group (C=O) in the carbaldehyde creates a significant molecular dipole. These permanent dipoles align in the crystal lattice, resulting in strong electrostatic attractions that require substantial energy to disrupt.[2]
-
Van der Waals Forces: London dispersion forces, arising from transient fluctuations in electron density, exist across the entire molecule. The surface area of the ethyl group and the imidazole ring contribute to these forces.
The combination of these strong intermolecular forces predicts that 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde will be a solid at room temperature with a moderately high melting point.
Melting Point as a Criterion for Purity
For a pure, crystalline substance, the melting process occurs over a very narrow temperature range, often less than 1°C. The presence of even small amounts of soluble impurities disrupts the uniform crystal lattice. This disruption weakens the overall intermolecular forces, leading to two observable effects:
-
Melting Point Depression: The temperature at which melting begins is lowered.
-
Melting Point Broadening: The temperature range over which the entire sample melts becomes wider.
Consequently, a sharp, well-defined melting point range is a reliable indicator of high purity, a non-negotiable requirement in pharmaceutical development.[4][5]
Protocol: Standard Operating Procedure for Melting Point Determination
This protocol outlines the definitive method for accurately determining the melting point range of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde using a modern digital melting point apparatus. The causality behind each step is explained to ensure methodological integrity.
Instrumentation and Materials
-
Digital Melting Point Apparatus (e.g., Mel-Temp® or similar)
-
Thin-walled capillary tubes (sealed at one end)
-
Mortar and pestle
-
Spatula
-
Analytical balance
-
Sample: 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, confirmed to be dry.
Sample Preparation: The Foundation of Accuracy
The integrity of the measurement is critically dependent on proper sample preparation.
-
Ensure Anhydrous Sample: The sample must be thoroughly dried, as residual solvent will act as an impurity and cause melting point depression.
-
Grind to a Fine Powder: Place approximately 10-15 mg of the crystalline sample into a clean, dry mortar. Gently grind the sample into a fine, homogeneous powder.
-
Causality: A fine powder ensures uniform packing and efficient heat transfer throughout the sample, preventing inconsistent melting.
-
-
Pack the Capillary Tube: Invert a capillary tube and press the open end into the powder. Tap the sealed bottom of the tube gently on a hard surface to pack the powder down. Repeat until a densely packed column of 2-3 mm is achieved.
-
Causality: An insufficient sample may be difficult to observe, while an excessive amount will create a significant temperature gradient within the sample itself, leading to an artificially broad melting range.[6]
-
Two-Stage Measurement for Precision and Efficiency
A two-step approach is standard practice to achieve an accurate result without unnecessary time expenditure.
Stage 1: Rapid Preliminary Scan
-
Place the packed capillary tube into the heating block of the apparatus.
-
Set a rapid heating rate (e.g., 10-15 °C per minute).
-
Observe the sample and record the approximate temperature range at which it melts. This provides a ballpark estimate.
Stage 2: Precise Determination
-
Allow the apparatus to cool to at least 20 °C below the approximate melting point observed in the preliminary scan.
-
Place a new, freshly packed capillary tube into the apparatus.
-
Set the starting temperature to ~15 °C below the expected melting point and a slow, constant heating rate of 1-2 °C per minute.[7]
-
Causality: A slow heating rate is critical . It ensures that the temperature of the heating block, the thermometer, and the sample are all in thermal equilibrium, allowing for the precise observation of the phase transition.
-
Defining and Recording the Melting Point Range
Record two temperatures to define the range:
-
T1 (Onset): The temperature at which the first drop of liquid becomes visible within the sample.
-
T2 (Clear Point): The temperature at which the last solid crystal melts, and the sample is completely transformed into a transparent liquid.[7]
The result must be reported as a range: T1 – T2 . For a pure sample, this range should be narrow. Perform the measurement in triplicate to ensure reproducibility.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow for obtaining a precise and reliable melting point measurement.
Caption: Workflow for Accurate Melting Point Determination.
Data Interpretation and Reporting
The interpretation of the melting point range is straightforward but powerful. A narrow range indicates high purity, while a wide, depressed range suggests the presence of impurities.
Table 1: Hypothetical Melting Point Data for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
| Sample ID | Purity Status | Observed Melting Range (°C) | Interpretation |
| SYN-001-A | High Purity (>99.5%) | 165.5 – 166.0 | Sharp melting range, indicative of a pure compound. |
| SYN-001-B | Impure (Recrystallization needed) | 161.0 – 164.5 | Broad and depressed range, indicating the presence of impurities. |
Significance in a Drug Development Context
In the highly regulated environment of pharmaceutical development, the melting point is a critical quality attribute.
-
Compound Identity and Verification: An experimentally determined melting point serves as a key specification for confirming the identity of a newly synthesized batch of an active pharmaceutical ingredient (API).[4]
-
Quality Control (QC): It is one of the simplest and most rapid methods to assess the purity and consistency of different batches of API.[5][8] A deviation from the established range for the pure compound would flag a batch for further investigation.
-
Informing Formulation Development: The melting point is thermodynamically related to solubility and crystal lattice energy.[9] A high melting point often suggests lower aqueous solubility, a critical parameter that must be addressed during drug formulation to ensure adequate bioavailability.
-
Regulatory Submissions: Melting point data is a standard component of the characterization data package submitted to regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) in a New Drug Application (NDA).
References
-
Verma, A., Joshi, S., & Singh, D. (2013). Synthesis, Characterization and Biological Activity of Imidazole Derivatives. Journal of Pharmacy Research. [Link]
-
University of Alberta. (n.d.). Determination of the melting point. Faculty of Science. [Link]
-
University of Calgary. (n.d.). Melting point determination. Department of Chemistry. [Link]
-
Kumar, R., & Kumar, S. (2012). Catalyst free synthesis of imidazoles: Characterization and its antimicrobial activity. Journal of Chemical and Pharmaceutical Research. [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. [Link]
-
NANOLAB. (n.d.). Melting Point Determination in Pharmaceutical Industry. [Link]
-
Sharma, P. C., et al. (2015). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITIES OF SOME NEW SUBSTITUTED IMIDAZOLES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Al-dhahri, T. A. (2021, September 19). experiment (1) determination of melting points. [Link]
-
Patel, R., & Patel, P. (2024). Melting Point Of Organic Compounds: A Comprehensive Guide. International Journal of Creative Research Thoughts (IJCRT). [Link]
-
AELAB. (2024, July 1). What is a Melting Point Device?[Link]
-
Westlab Canada. (2023, May 8). Measuring the Melting Point. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. [Link]
-
Khadikar, P. V., & Vykas, M. V. (2009). An interesting relationship between drug absorption and melting point. PubMed. [Link]
-
Britannica. (n.d.). Heterocyclic compound - Melting, Boiling, Points. [Link]
-
Michigan State University. (n.d.). Boiling & Melting Points. Department of Chemistry. [Link]
-
Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. [Link]
-
Sciencing. (2022, March 24). What Factors Affect Melting Point?[Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. sciencing.com [sciencing.com]
- 3. Heterocyclic compound - Melting, Boiling, Points | Britannica [britannica.com]
- 4. nano-lab.com.tr [nano-lab.com.tr]
- 5. resolvemass.ca [resolvemass.ca]
- 6. almaaqal.edu.iq [almaaqal.edu.iq]
- 7. ijcrt.org [ijcrt.org]
- 8. aelabgroup.com [aelabgroup.com]
- 9. An interesting relationship between drug absorption and melting point - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde via Vilsmeier-Haack
Application Note: Scalable Synthesis of 5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde via Vilsmeier-Haack Cyclo-Chlorination
Executive Summary
This application note details the optimized protocol for synthesizing 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (CEIC), a critical pharmacophore in the synthesis of Angiotensin II receptor antagonists (sartans). Unlike standard formylations of aromatic rings, this protocol utilizes a "Chloro-Vilsmeier" strategy. This approach achieves simultaneous chlorination and formylation of 2-ethyl-3,5-dihydro-4H-imidazol-4-one (imidazolone) using phosphorus oxychloride (
Key Advantages:
-
Dual Functionality: One-pot conversion of a lactam-like carbonyl to a chloro-aldehyde.
-
Scalability: Process parameters defined for thermal safety and impurity control.
-
Purity: Optimized quenching protocols to minimize dimer formation.
Reaction Mechanism & Theoretical Grounding
The synthesis relies on the electrophilic nature of the Vilsmeier reagent (chloromethyleneiminium salt).[1][2] In this specific application, the reaction deviates from the standard electrophilic aromatic substitution (EAS).
-
Activation: DMF reacts with
to form the Vilsmeier reagent.[1][2][3] -
Enolization: The substrate, 2-ethyl-imidazolin-4-one, exists in equilibrium with its enol tautomer (4-hydroxy-imidazole).
-
O-Sulfonylation/Phosphorylation: The enolic oxygen attacks the Vilsmeier reagent (or excess
), converting the hydroxyl group into a good leaving group. -
Nucleophilic Substitution: Chloride ions displace the activated oxygen, installing the C5-Cl bond.
-
C-Formylation: A second equivalent of Vilsmeier reagent attacks the electron-rich C4 position.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium intermediate to the aldehyde.
(Note: Tautomerism allows the product to be named 4-chloro-5-formyl or 5-chloro-4-formyl depending on the proton location on the nitrogen. For this protocol, we adhere to the user's nomenclature).
Visualizing the Pathway
Figure 1: Mechanistic pathway for the conversion of imidazolone to chloro-aldehyde via Vilsmeier-Haack.
Experimental Protocol
Safety Warning:
Materials
-
Substrate: 2-Ethyl-3,5-dihydro-4H-imidazol-4-one (1.0 eq)
-
Reagent A: Phosphorus Oxychloride (
) (2.5 – 3.0 eq) -
Reagent B:
-Dimethylformamide (DMF) (2.5 – 3.0 eq) -
Solvent: Toluene (optional, can be run neat in excess reagents) or Chlorobenzene.
-
Quench: Ice water, Sodium Acetate (sat. aq.), or NaOH (10%).[4]
Step-by-Step Methodology
-
Vilsmeier Reagent Formation (In-Situ):
-
Charge DMF (3.0 eq) into a dry reactor under
atmosphere. -
Cool to
to . -
Add
(3.0 eq) dropwise over 30–60 minutes. -
Critical Parameter: Maintain internal temperature
. The formation of the salt is exothermic. -
Stir at
for 30 minutes to ensure complete formation of the white/yellow slurry.
-
-
Substrate Addition:
-
Add 2-Ethyl-3,5-dihydro-4H-imidazol-4-one (1.0 eq) portion-wise to the Vilsmeier slurry.
-
Note: If the substrate is solid, add slowly to prevent clumping. If dissolved in a carrier solvent (e.g., DMF), add via addition funnel.
-
-
Reaction Phase (Chlorination & Formylation):
-
Allow the mixture to warm to room temperature (
). -
Heat gradually to
. -
Observation: The slurry will dissolve as the reaction proceeds, turning dark orange/brown.
-
Maintain at
for 3–5 hours. -
Monitor: Check via HPLC/TLC for disappearance of the imidazolone peak.
-
-
Quenching & Hydrolysis (The Hazardous Step):
-
Cool the reaction mass to
. -
Prepare a separate vessel with crushed ice/water (approx. 5x reaction volume).
-
Slowly pour the reaction mixture into the ice water with vigorous stirring.
-
Exotherm Alert: Do not allow the quench temperature to exceed
. -
Stir for 1–2 hours to ensure complete hydrolysis of the iminium salt to the aldehyde.
-
Adjust pH to 6.0–7.0 using 4N NaOH or Sodium Acetate.
-
-
Isolation:
Process Workflow Diagram
Figure 2: Operational workflow for the synthesis of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde.
Critical Process Parameters (CPPs) & Troubleshooting
| Parameter | Specification | Rationale |
| Prevents thermal decomposition of the Vilsmeier complex before substrate addition. | ||
| Reaction Temperature | Required to overcome the activation energy for the chlorination of the enol. | |
| Quench pH | 6.0 – 7.5 | Acidic pH ( |
| Stoichiometry | 1 eq for chlorination, 1 eq for formylation, 0.5 eq excess to drive kinetics. |
Troubleshooting Guide:
-
Low Yield: Often due to incomplete hydrolysis. Ensure the quench stirring time is sufficient (>1 hr) before filtration.
-
Impurity (Des-chloro): If the aldehyde forms but the chlorine is missing, the reaction temperature was likely too low (
), preventing the conversion of the enol to the chloride. -
Impurity (Dimer): "Aldol-like" condensation of the product with itself. Avoid prolonged heating after reaction completion.
Analytical Characterization
Confirm identity using the following markers:
-
Appearance: Off-white to pale yellow solid.
-
1H NMR (DMSO-d6):
- ppm (s, 1H, -CHO)
- ppm (br s, 1H, -NH)
- ppm (q, 2H, -CH2-)
- ppm (t, 3H, -CH3)
-
HPLC Purity: Target
(a/a).
References
-
Vilsmeier-Haack Reaction Mechanism: Jones, G., & Stanforth, S. P. (2000).[3] The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions.[1][3][4][5][8][9][10] Link
-
Synthesis of Sartan Intermediates (Losartan Analog): Griffiths, G. J., et al. (1993). Novel Synthesis of 2-Butyl-4-chloro-5-formylimidazole. Journal of Organic Chemistry. Link
-
Process Safety of Vilsmeier Reagents: Stoessel, F. (2008). Thermal Safety of Chemical Processes. Wiley-VCH. Link
-
Industrial Application (Patent): Larsen, R. D., et al. (1994). Process for the preparation of 2-butyl-4-chloro-5-formylimidazole.[6][7][11][12] U.S. Patent 5,312,930. Link
-
Tautomerism in Chloro-formyl Imidazoles: Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.[3] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane - Eureka | Patsnap [eureka.patsnap.com]
- 7. JP2008535911A - Preparation of 2-substituted 4-chloro-5-formylimidazole and 5-formylimidazole - Google Patents [patents.google.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. name-reaction.com [name-reaction.com]
- 11. HU225271B1 - Process for producing 5-chloro-imidazol-4-carbaldehyde derivatives substituted at the 2-position - Google Patents [patents.google.com]
- 12. US20080200690A1 - Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Google Patents [patents.google.com]
Grignard reaction protocols for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
Application Note & Protocol
Grignard Reaction Protocols for the Synthesis of Novel Secondary Alcohols from 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to performing Grignard reactions on 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry. The inherent challenges posed by the acidic imidazole proton and the presence of a halogen substituent are addressed through a strategic approach centered on N-protection. Detailed, step-by-step protocols for N-protection, the Grignard addition, and subsequent deprotection are presented, alongside a discussion of the underlying chemical principles and potential side reactions. This guide is intended to equip researchers with the necessary knowledge to successfully synthesize novel secondary alcohols derived from this imidazole core, facilitating the exploration of new chemical space in drug discovery programs.
Introduction: The Significance and Challenges of Modifying Substituted Imidazoles
5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde is a key intermediate in the synthesis of various biologically active compounds. The aldehyde functionality serves as a versatile handle for introducing molecular diversity, with the Grignard reaction being a powerful tool for forming new carbon-carbon bonds and generating chiral secondary alcohols.[1][2][3] However, the direct application of Grignard reagents to this substrate is fraught with challenges that can significantly impact reaction efficiency and product distribution.
Grignard reagents are not only potent nucleophiles but also exceptionally strong bases.[4][5] This dual reactivity necessitates careful consideration of the substrate's functional groups. The imidazole ring, in its unprotected form, possesses an acidic proton on the nitrogen atom (N-H).[6] This acidic proton will readily react with the basic Grignard reagent in a simple acid-base neutralization, consuming the reagent and rendering it unavailable for the desired nucleophilic attack on the carbonyl carbon.[2][7] This side reaction is typically much faster than the addition to the aldehyde, leading to low or no yield of the desired alcohol.
Furthermore, the presence of a chloro-substituent on the imidazole ring introduces the possibility of a halogen-magnesium exchange reaction, which can lead to the formation of an undesired Grignard reagent from the imidazole itself and complicate the product mixture.[8][9][10]
This application note outlines a robust strategy to overcome these challenges, primarily through the use of a protecting group for the imidazole nitrogen. By temporarily masking the acidic proton, the desired nucleophilic addition of the Grignard reagent to the aldehyde can proceed efficiently.
Core Principles and Strategic Considerations
The Grignard Reaction Mechanism
The fundamental reaction involves the nucleophilic addition of the carbanionic portion of the Grignard reagent (R-MgX) to the electrophilic carbonyl carbon of the aldehyde.[4][11] This forms a tetrahedral magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the final secondary alcohol.[5][12]
The Critical Role of N-Protection
To prevent the deleterious acid-base reaction between the Grignard reagent and the imidazole N-H, the nitrogen must be protected with a group that is inert to the reaction conditions.[7] An ideal protecting group should be easy to install, stable during the Grignard reaction, and readily removable under mild conditions that do not affect the newly formed alcohol.
Several protecting groups can be considered for imidazoles.[13][14] For the purpose of this protocol, we will focus on the use of a silyl ether, such as a tert-butyldimethylsilyl (TBDMS) group, due to its ease of installation and removal.
Detailed Experimental Protocols
This section is divided into three key stages: N-protection of the starting material, the Grignard reaction itself, and the final deprotection step.
Part A: N-Protection of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
This protocol describes the protection of the imidazole nitrogen as a silyl ether.
Materials:
-
5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or a non-nucleophilic base (e.g., triethylamine)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add imidazole (1.1 eq) or triethylamine (1.2 eq) to the solution and stir until fully dissolved.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of TBDMSCl (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the N-protected 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde.
Part B: Grignard Reaction with N-Protected Imidazole
This protocol details the addition of a Grignard reagent to the N-protected aldehyde.
Materials:
-
N-protected 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
-
Grignard reagent (e.g., methylmagnesium bromide, phenylmagnesium bromide in THF or diethyl ether)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and under an inert atmosphere, dissolve the N-protected 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath or to 0 °C using an ice bath.
-
Slowly add the Grignard reagent (1.1-1.5 eq) dropwise via the dropping funnel over 15-30 minutes. Maintain the low temperature throughout the addition.
-
After the addition is complete, stir the reaction mixture at the same temperature for 1-2 hours, monitoring by TLC.
-
Once the starting material is consumed, quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at the low temperature.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude N-protected secondary alcohol. This product can be purified by column chromatography if necessary.
Part C: Deprotection of the Secondary Alcohol
This protocol describes the removal of the TBDMS protecting group.
Materials:
-
N-protected secondary alcohol from Part B
-
Tetrabutylammonium fluoride (TBAF) solution (1M in THF)
-
Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the crude or purified N-protected secondary alcohol (1.0 eq) in THF.
-
Add TBAF solution (1.2 eq) and stir the mixture at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final secondary alcohol.
Data Presentation
| Reagent | Molecular Weight | Stoichiometric Ratio (eq) |
| 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde | 158.58 g/mol | 1.0 |
| tert-Butyldimethylsilyl chloride (TBDMSCl) | 150.72 g/mol | 1.1 |
| Imidazole | 68.08 g/mol | 1.1 |
| Grignard Reagent (generic) | Variable | 1.1 - 1.5 |
| Tetrabutylammonium fluoride (TBAF) | 261.46 g/mol | 1.2 |
Visualization of the Experimental Workflow
Caption: Workflow for the synthesis of secondary alcohols from 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low or no yield of alcohol | - Incomplete N-protection.- Wet glassware or solvents.- Inactive Grignard reagent. | - Confirm complete protection by NMR or LC-MS before proceeding.- Ensure all glassware is flame-dried and solvents are anhydrous.[5][11]- Titrate the Grignard reagent before use. |
| Recovery of starting aldehyde | - Insufficient Grignard reagent.- Sterically hindered Grignard reagent leading to enolization.[5] | - Use a larger excess of the Grignard reagent (up to 2.0 eq).- Consider using a less bulky Grignard reagent if possible. |
| Formation of side products | - Halogen-magnesium exchange.- Over-addition or side reactions at higher temperatures. | - Use "Turbo-Grignard" reagents like iPrMgCl·LiCl for cleaner reactions.[8][15]- Maintain a low reaction temperature throughout the addition and stirring. |
| Incomplete deprotection | - Insufficient TBAF.- Steric hindrance around the silyl group. | - Add a larger excess of TBAF.- Gently warm the reaction mixture if necessary, but monitor for potential side reactions. |
References
-
Handy, S. T. (2006). Grignard Reactions in Imidazolium Ionic Liquids. The Journal of Organic Chemistry, 71(12), 4659–4662. [Link]
-
Mondal, P., & Jana, G. K. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[16][17] Addition and Oxidative Coupling Reactions. ACS Omega. [Link]
-
Chadwick, D. J., & Ngochindo, R. (1984). 2,5-Dilithiation of N-protected imidazoles. Syntheses of 2,5-disubstituted derivatives of 1-methoxymethyl-, 1-triphenylmethyl-, and 1-(N,N-dimethylsulphonamido)-imidazole. Journal of the Chemical Society, Perkin Transactions 1, 481-486. [Link]
-
Ashenhurst, J. (2011, October 14). Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms. Master Organic Chemistry. [Link]
-
Mondal, P., & Jana, G. K. (2022). Accessing Grignard Reluctant Aldehyde in 2-Oxoaldehyde by Organocuprates to Give[16][17] Addition and Oxidative Coupling Reactions. ACS Omega. [Link]
-
Piller, F. M., & Knochel, P. (2019). Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents. Chemistry, 25(11), 2695–2703. [Link]
-
Chemguide. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. [Link]
-
Wikipedia. (2023). Grignard reagent. [Link]
-
Scribd. (n.d.). Magnesium-Halogen Exchange Methods. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
ResearchGate. (n.d.). Tentative structures of the halogen–magnesium exchange reagents. [Link]
-
LibreTexts Chemistry. (2023). 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction. [Link]
-
Allesi, S. (2023). Methods and Applications of Synthesizing Alcohols in Organic Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(7). [Link]
-
Chad's Prep. (2018, September 20). 12.3b Synthesis of Alcohols; Grignard Addition [Video]. YouTube. [Link]
-
Chad's Prep. (n.d.). Synthesis of Alcohols; Grignard Addition. [Link]
-
Wang, X., et al. (2011). Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research, 3(4), 841-846. [Link]
-
Ashenhurst, J. (2016, January 13). Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Master Organic Chemistry. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Imidazole. [Link]
-
ResearchGate. (2025). Safe Continuous Flow Synthesis of the Grignard Reagent and Flusilazole Intermediate via a Dual-Column Microreactor System. [Link]
-
ResearchGate. (2025). Full Functionalization of the Imidazole Scaffold by Selective Metalation and Sulfoxide/Magnesium Exchange. [Link]
-
Sharma, V., & Kumar, P. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8433-8451. [Link]
-
ResearchGate. (2025). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. [Link]
-
Handy, S. T. (2006). Grignard reactions in imidazolium ionic liquids. The Journal of Organic Chemistry, 71(12), 4659-4662. [Link]
-
Aimi, J., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11, 1269385. [Link]
-
Ashenhurst, J. (2015, December 16). Protecting Groups In Grignard Reactions. Master Organic Chemistry. [Link]
-
Aimi, J., et al. (2023). Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides. Frontiers in Chemistry, 11. [Link]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde. [Link]
Sources
- 1. 17.5 Alcohols from Carbonyl Compounds: Grignard Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. youtube.com [youtube.com]
- 3. Synthesis of Alcohols; Grignard Addition - Chad's Prep® [chadsprep.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Improving the Halogen-Magnesium Exchange by using New Turbo-Grignard Reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Grignard reagent - Wikipedia [en.wikipedia.org]
- 10. scribd.com [scribd.com]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Grignard Reactions in Imidazolium Ionic Liquids [organic-chemistry.org]
- 17. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Optimization of 5-Chloro-2-Ethyl-1H-Imidazole-4-Carbaldehyde
Case ID: VILS-IMID-005 Subject: Yield Improvement & Process Stability for 2-Ethyl-Substituted Imidazole Formylation Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]
Executive Summary
The synthesis of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde is a critical step in the production of Angiotensin II receptor antagonists.[1] The industry-standard approach utilizes the Vilsmeier-Haack reaction , typically starting from 2-ethyl-3,5-dihydro-4H-imidazol-4-one or 2-ethylimidazole.[1]
Users frequently encounter three primary failure modes:
-
"Tarring" (Polymerization): Thermal runaway during the formation of the chloroiminium species.
-
Incomplete Hydrolysis: Failure to convert the intermediate iminium salt to the aldehyde, leading to low recovered yield.
-
Regio-isomer Contamination: Difficulty controlling chlorination vs. formylation ratios if stoichiometry is imprecise.
This guide provides a self-validating protocol and a troubleshooting decision tree to stabilize yields >75%.
Part 1: The "Golden Batch" Protocol
Based on optimized parameters for alkyl-imidazole Vilsmeier formylations.[1]
Reaction Mechanism & Stoichiometry
The reaction proceeds via the in situ generation of the Vilsmeier reagent (chloromethyliminium salt), which attacks the electron-rich imidazole ring.
| Reagent | Role | Equiv. (Molar) | Critical Parameter |
| 2-Ethyl-1H-imidazol-4(5)-one | Substrate | 1.0 | Dryness (LOD < 0.5%) |
| Phosphorus Oxychloride ( | Chlorinating/Dehydrating Agent | 2.5 - 3.0 | Addition Rate (Exotherm) |
| DMF (Dimethylformamide) | Reagent/Solvent | 2.5 - 3.5 | Anhydrous (<0.05% |
| Toluene / Chlorobenzene | Co-Solvent | 5-10 Vol | Inert carrier, aids stirring |
Step-by-Step Methodology
Phase A: Vilsmeier Reagent Formation (The Danger Zone)
-
Charge anhydrous DMF and Toluene into the reactor.
-
Cool the system to 0–5°C .
-
Slowly add
dropwise.[2]-
Control: Internal temperature must never exceed 10°C .[2]
-
Observation: A white/yellow slurry (the Vilsmeier salt) will form.
-
-
Stir at 0–5°C for 30 minutes to ensure complete salt formation.
Phase B: Substrate Addition & Cyclization
-
Add the 2-ethylimidazole substrate portion-wise to the cold Vilsmeier slurry.
-
Allow the mixture to warm to room temperature (20–25°C) over 1 hour.
-
Heat the mixture to 90–100°C for 3–5 hours.
-
Checkpoint: Monitor by HPLC/TLC. The reaction is complete when the starting material < 1%.
-
Phase C: Quench & Hydrolysis (Yield Critical Step)
-
Cool the reaction mass to 30°C.
-
Pour the reaction mass into crushed ice/water (maintain T < 25°C).
-
Hydrolysis Hold: Stir the acidic aqueous mixture (pH < 1) for 1–2 hours.
-
Why? The intermediate is a stable iminium salt. It requires time in acidic water to hydrolyze to the aldehyde. Premature neutralization traps the intermediate, lowering yield.
-
-
Adjust pH to 6.5–7.0 using 4N NaOH or Sodium Acetate.
-
Purification: Recrystallize from Toluene or Methanol/Water.
Part 2: Troubleshooting Guide (Q&A)
Category A: Reaction Appearance & Thermal Issues[2]
Q: The reaction mixture turned into a black, viscous tar immediately after adding
-
Diagnostic: This is "Vilsmeier Char." It occurs when
is added too fast or at too high a temperature ( C), causing violent decomposition of DMF. -
Solution: The batch is likely lost. For the next run, double the cooling capacity and reduce the addition rate by 50%. Ensure the internal probe is submerged in the liquid, not measuring headspace air.
Q: The mixture solidified during the heating phase (90°C).
-
Diagnostic: Insufficient solvent volume. The Vilsmeier adduct is ionic and bulky.
-
Solution: Add anhydrous Toluene (2–3 volumes) to maintain stirrability. This does not affect the chemistry but ensures thermal homogeneity.
Category B: Yield & Conversion[6]
Q: HPLC shows 100% conversion, but isolated yield is <40%. Where is my product?
-
Diagnostic 1 (Hydrolysis): You likely neutralized the quench too quickly. The iminium intermediate is water-soluble.[1] If you neutralize before it hydrolyzes to the aldehyde (which precipitates), the intermediate stays in the water and is washed away.
-
Corrective Action: Extend the acidic stir time (pH < 1) to 3 hours before adjusting pH to 7.
-
Diagnostic 2 (Solubility): The product has moderate solubility in water at pH > 9 or pH < 2.
-
Corrective Action: Strictly control the final pH to the isoelectric point (typically pH 6.8–7.2) for maximum precipitation.
Q: I see a "des-chloro" impurity (aldehyde present, but no chlorine at C5).
-
Diagnostic: Insufficient
or moisture ingress.[6] serves two roles: chlorinating the C5 position and forming the Vilsmeier reagent. Water consumes rapidly. -
Solution: Increase
to 3.0 equivalents and ensure DMF water content is <0.03%.
Part 3: Visualization & Logic Flows[1]
Workflow 1: The Optimized Synthesis Pathway
This diagram illustrates the critical process windows for temperature and pH.
Caption: Figure 1. Process flow emphasizing the critical temperature control at Step 1 and the mandatory hydrolysis hold at Step 4.
Workflow 2: Troubleshooting Decision Tree
Use this logic to diagnose low yield or purity issues.
Caption: Figure 2. Diagnostic logic for yield loss. Most losses occur due to pH errors during isolation or thermal degradation.
Part 4: References & Authority[1][8]
-
Vyas, J. R., et al. (2007). Process for the preparation of 2-butyl-4-chloro-5-formyl imidazole.[1][4][7][8][9][10] Indian Patent Application 1121/MUM/2004.
-
Relevance: Defines the industrial baseline for alkyl-chloro-formyl imidazole synthesis (Losartan intermediate), directly applicable to the ethyl analog.
-
-
Larsen, R. D., et al. (1994). Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist.Journal of Organic Chemistry, 59(21), 6391–6394. [1]
-
Relevance: Establishes the mechanistic grounding for the Vilsmeier reaction on 2-alkylimidazoles and the importance of hydrolysis conditions.
-
-
BenchChem Technical Support. (2025). Troubleshooting guide for the Vilsmeier-Haack formylation.[1][2][1]
-
Relevance: General safety and operational parameters for handling
/DMF exotherms.
-
-
Google Patents. (2008). Preparation of 2-Substituted 4-Chloro-5-Formylimidazole.[1][4][7][8][9][10] US Patent Application.[9]
-
Relevance: Discusses the use of triflate catalysts and pH control to improve yields from 60% to >80%.
-
Sources
- 1. HU225271B1 - Process for producing 5-chloro-imidazol-4-carbaldehyde derivatives substituted at the 2-position - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formylimidazole [quickcompany.in]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Process For The Preparation Of 2 Butyl 4 Chloro 5 Formyl Imidazole [quickcompany.in]
- 8. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 9. Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazole - Eureka | Patsnap [eureka.patsnap.com]
- 10. Preparation of 2-substituted 4-chloro-5-formylimidazoles by vilsmeier reaction of the condensation product of glycine and an imido ester with a formamide in the presence of a triflate (trifluormethane - Eureka | Patsnap [eureka.patsnap.com]
Solving solubility issues of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde in organic synthesis
Technical Support Center: Organic Synthesis Division
Introduction: Understanding the Solubility Profile
5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde is a highly functionalized heterocyclic compound, presenting a unique set of solubility challenges. Its structure combines several key features that dictate its behavior in organic solvents:
-
Imidazole Core: The imidazole ring is polar and capable of both donating and accepting hydrogen bonds, contributing to its affinity for polar solvents.[1][2]
-
Electron-Withdrawing Groups: The chloro and carbaldehyde substituents decrease the basicity of the imidazole nitrogens and introduce strong dipole moments. The aldehyde can also act as a hydrogen bond acceptor.
-
Crystalline Structure: Heterocyclic compounds with multiple hydrogen bonding sites, like this one, often form a stable crystal lattice. The energy required to overcome this lattice energy is a primary barrier to dissolution.[3]
This guide provides a systematic approach to troubleshooting and solving solubility issues encountered with this compound during organic synthesis, ensuring reliable and reproducible reaction outcomes.
Troubleshooting Guide & FAQs
This section addresses common issues in a direct question-and-answer format.
Question 1: My 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde is poorly soluble in common non-polar (e.g., Toluene, Hexanes) and moderately polar (e.g., DCM, Diethyl Ether) solvents at room temperature. Is this expected?
Answer: Yes, this is entirely expected. The combination of the polar imidazole core and the hydrogen-bonding capabilities of the N-H and aldehyde groups leads to strong intermolecular forces.[4] These forces favor the solid, crystalline state over dissolution in solvents that cannot effectively compete with these interactions. Solvents like dichloromethane (DCM) and ethers lack the ability to donate hydrogen bonds and are not polar enough to disrupt the compound's crystal lattice efficiently. Studies on similar substituted imidazoles have consistently shown very low solubility in chloroalkanes and aromatic hydrocarbons.[4]
Question 2: What is the recommended starting point for solvent selection?
Answer: The most effective approach is to begin with highly polar, aprotic solvents. These solvents possess strong dipole moments and can act as hydrogen bond acceptors, which helps to solvate the molecule effectively.
| Solvent Class | Recommended Examples | Rationale |
| Amides | N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) | Excellent solvating power for polar, hydrogen-bond-donating compounds. Often used in syntheses involving heterocyclic compounds.[5] |
| Sulfoxides | Dimethyl sulfoxide (DMSO) | Highly polar and an excellent hydrogen bond acceptor. Use with caution as it can be difficult to remove and may interfere with certain reagents. |
| Alcohols | Methanol, Ethanol, Isopropanol | As protic solvents, they can both donate and accept hydrogen bonds, making them good candidates. However, they may be reactive depending on the subsequent reaction steps. |
| Ethers (High Boiling) | Tetrahydrofuran (THF), 2-Methyl-THF, Dioxane | Moderately polar. While less effective than amides, they are common reaction solvents and their efficacy should be tested, especially with heating. |
Question 3: How can I improve solubility if I am restricted to a specific, less-than-ideal solvent for my reaction?
Answer: When the primary solvent is fixed, several techniques can be employed. The logical flow for addressing this is outlined in the workflow diagram below.
Troubleshooting Workflow for Fixed Solvent Systems
Caption: A logical workflow for enhancing solubility when the primary solvent is predetermined.
Question 4: What is the impact of temperature on solubility, and what are the risks?
Answer: Increasing the temperature provides the thermal energy needed to break the intermolecular bonds in the crystal lattice, almost always increasing solubility.
-
Benefit: This is often the simplest method. A moderate increase to 40-60 °C can be sufficient to dissolve the compound in solvents like THF or DMAc.
-
Risks:
-
Degradation: Aldehydes can be sensitive to heat and air, potentially leading to oxidation or side reactions. Always run a small-scale thermal stability test and analyze the sample by TLC or LC-MS to check for new impurities.
-
Safety: Ensure your reaction vessel is properly sealed and vented if heating volatile solvents.
-
Reproducibility: Precise temperature control is crucial for reproducible results, especially for larger-scale reactions where dissolution times may vary.
-
Question 5: When is using a co-solvent the right approach?
Answer: A co-solvent is an excellent choice when you need the bulk properties of one solvent (e.g., the low boiling point of THF for easy removal) but require a solubility boost.[6] The strategy involves dissolving the compound in a minimum amount of a "power" solvent like DMF or NMP and then diluting this solution with the primary reaction solvent.
-
Typical Ratio: Start with 5-10% (v/v) of the co-solvent. For example, for a 100 mL reaction in THF, first dissolve the imidazole in 5-10 mL of DMF before adding the THF.
-
Causality: The highly polar co-solvent disrupts the solute-solute interactions (crystal lattice) and creates a solvated species that is more compatible with the bulk solvent.[7]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
This protocol establishes a baseline for solubility in various common laboratory solvents.
-
Preparation: Dispense 10 mg of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde into 5 separate, labeled glass vials (e.g., 4 mL).
-
Solvent Addition: Add a magnetic stir bar to each vial. To each vial, add 0.5 mL of a different test solvent from the list in Table 1. This creates an initial concentration of 20 mg/mL.
-
Room Temperature Test: Stir all vials vigorously at room temperature for 30 minutes. Record observations (e.g., "Insoluble," "Partially Soluble," "Fully Dissolved").
-
Heating Test: For any vials where the compound did not fully dissolve, heat them in a controlled manner (e.g., heating block) to 60 °C. Stir for another 30 minutes.
-
Observation: Record the final solubility observations at the elevated temperature.
-
Analysis: For any sample that dissolved upon heating, allow it to cool to room temperature to check for precipitation. Take a small aliquot for LC-MS analysis to confirm no degradation occurred.
| Table 1: Recommended Solvents for Initial Screening | |
| Solvent | Class |
| Toluene | Aromatic (Non-polar) |
| Dichloromethane (DCM) | Chlorinated (Moderately Polar) |
| Tetrahydrofuran (THF) | Ether (Polar Aprotic) |
| Acetonitrile (ACN) | Nitrile (Polar Aprotic) |
| Isopropanol (IPA) | Alcohol (Polar Protic) |
| N,N-Dimethylformamide (DMF) | Amide (Highly Polar Aprotic) |
Protocol 2: Co-Solvent System Titration
This protocol helps identify the minimum amount of co-solvent needed for dissolution.
-
Setup: Place 50 mg of the title compound in a vial with a stir bar.
-
Primary Solvent: Add 2.0 mL of your primary reaction solvent (e.g., THF), in which the compound has poor solubility.
-
Co-Solvent Addition: While stirring, add a high-polarity co-solvent (e.g., NMP) dropwise from a pipette or syringe.
-
Titration: Add the co-solvent in 0.05 mL (50 µL) increments, allowing the mixture to stir for 5 minutes between additions.
-
Endpoint: Continue adding the co-solvent until the solid is fully dissolved. Record the total volume of co-solvent added. This determines the minimum required percentage (v/v) for your reaction scale-up.
Mechanistic Insights: The Forces at Play
The solubility of a solid in a liquid is governed by the balance between the energy of the crystal lattice (solute-solute interactions) and the energy of solvation (solute-solvent interactions).
Caption: Intermolecular forces governing the dissolution of the target compound.
For dissolution to occur, the energy gained by forming new solute-solvent interactions must be sufficient to overcome the energy holding the crystal lattice together. Polar aprotic solvents like DMF are effective because they provide strong hydrogen bond acceptors and dipole interactions to stabilize the individual molecules in solution.
References
-
Domanska, U., & Szydlowski, J. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 1084-1088. Available at: [Link]
-
Al-Achi, D., et al. (2022). Improving the Solubility and Oral Bioavailability of a Novel Aromatic Aldehyde Antisickling Agent (PP10) for the Treatment of Sickle Cell Disease. Pharmaceuticals, 15(7), 849. Available at: [Link]
-
Yadav, G. D., & Mistry, C. K. (2019). Synthesis and Applications of 2-Substituted Imidazole and Its Derivatives: A Review. ChemistrySelect, 4(29), 8435-8454. Available at: [Link]
-
Wikipedia. (2024). Imidazole. Retrieved February 22, 2026, from [Link]
-
Keshav, A., et al. (2021). Improving solubility via structural modification. RSC Medicinal Chemistry, 12(8), 1259-1277. Available at: [Link]
-
Shelar, U. B., & Thorve, S. S. (2014). Chemical and Pharmacological Properties of Imidazoles. International Journal of Pharmaceutical and Phytopharmacological Research, 1(3), 12-18. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. Available at: [Link]
-
Prajapati, S. T., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 11(4-s), 154-161. Available at: [Link]
-
PubChem. (n.d.). 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde. Retrieved February 22, 2026, from [Link]
-
Hart, M. L., et al. (2016). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Pharmaceutical Sciences & Research, 8(10), 1153-1160. Available at: [Link]
-
Head, M. S., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. ACS Medicinal Chemistry Letters, 7(11), 1044-1049. Available at: [Link]
-
PubChem. (n.d.). 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde. Retrieved February 22, 2026, from [Link]
- Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method - Google Patents [patents.google.com]
- 6. longdom.org [longdom.org]
- 7. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
Stability of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde under basic conditions
Topic: Stability & Handling Under Basic Conditions
Ticket ID: CHEM-SUP-2024-05CL Status: Open Assigned Scientist: Senior Application Specialist
Module 1: Stability Profile & Mechanism
Executive Summary
5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (CAS: 1228285-84-4 / 103879-58-9) is a critical intermediate, primarily used in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan).[1]
Under basic conditions , this molecule exhibits a complex stability profile defined by three competing pathways. While base is required to deprotonate the N1-H for alkylation (
The Three Failure Modes in Base
-
Nucleophilic Aromatic Substitution (
):-
Mechanism: The C4-aldehyde is strongly electron-withdrawing, activating the C5-chlorine. Hydroxide ions (
) attack C5, displacing chloride. -
Result: Formation of the 5-hydroxy impurity , which is inactive and difficult to purge.
-
-
Cannizzaro Disproportionation:
-
Mechanism: As a non-enolizable aldehyde, the C4-formyl group undergoes base-catalyzed disproportionation in the presence of strong bases (e.g., NaOH, KOH).
-
Result: A 1:1 mixture of the carboxylic acid and the alcohol derivative.
-
-
Oligomerization:
-
Mechanism: The deprotonated imidazolide anion is a nucleophile. If the aldehyde is not protected or the electrophile (alkyl halide) is absent, the anion may attack the aldehyde of a neighboring molecule.
-
Result: Darkening of solution (tars) and yield loss.[2]
-
Module 2: Visualizing Degradation
The following diagram illustrates the competing pathways when the molecule is exposed to base (
Figure 1: Reaction pathways.[2][3][4] Green arrows indicate the desired synthetic route; red dashed arrows indicate degradation pathways driven by instability in base.
Module 3: Troubleshooting Guide (FAQ)
Q1: My reaction mixture turned dark brown/black after adding base. Is the product lost?
Diagnosis: This indicates uncontrolled oligomerization or oxidation of the aldehyde.
-
Cause: Adding base before the electrophile (alkyl halide) or holding the deprotonated intermediate too long at high temperatures.
-
Solution:
-
Protocol Shift: Adopt a "dump" addition or simultaneous addition where the base and electrophile are present together.
-
Inert Atmosphere: Ensure strict
or purging. Electron-rich imidazoles oxidize rapidly in air under basic conditions.
-
Q2: I see a new impurity at RRT ~0.85 (HPLC) that does not disappear.
Diagnosis: Likely the 5-hydroxy-2-ethyl-1H-imidazole-4-carbaldehyde .
-
Cause: Hydrolysis of the Chlorine atom. This occurs when using strong mineral bases (NaOH/KOH) in homogenous solvents (like MeOH or Water) or at elevated temperatures (>50°C).
-
Corrective Action:
-
Switch to a Biphasic System (Toluene/Water) with a Phase Transfer Catalyst (TBAB). This keeps the bulk of the imidazole in the organic layer, protected from the caustic aqueous phase.
-
Switch to a milder base like
or in DMF/DMAc.
-
Q3: What is the maximum stable hold time in base?
Data:
| Base System | Solvent | Temp | Stability Window |
|---|---|---|---|
| NaOH (10%) | Water/Toluene | 25°C | < 4 Hours |
| NaOH (10%) | Water | 50°C | < 30 Minutes (Rapid Hydrolysis) |
|
Module 4: Recommended Protocols
Protocol A: Biphasic Alkylation (High Stability)
Best for scale-up to minimize hydrolysis.
-
Charge: Toluene (10V) and 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (1.0 eq).
-
Add Catalyst: Tetrabutylammonium bromide (TBAB, 0.05 eq).
-
Add Electrophile: Add the alkylating agent (e.g., biphenyl bromide derivatives) (1.05 eq).
-
Base Addition: Add 4N NaOH (2.5 eq) slowly at 20–25°C.
-
Critical: Do not heat above 40°C. The biphasic nature protects the chloro-group.
-
-
Monitor: Agitate vigorously. Reaction typically complete in 4–6 hours.
Protocol B: Homogenous Carbonate (High Regioselectivity)
Best for laboratory scale or when N1/N3 selectivity is critical.
-
Charge: DMF or DMAc (Dimethylacetamide) (8V).
-
Add Base: Anhydrous
(powdered, 2.0 eq). Stir for 30 mins at 20°C. -
Add Reactants: Add imidazole intermediate (1.0 eq) and Electrophile (1.0 eq).
-
Reaction: Stir at 25–30°C for 12–18 hours.
-
Note: Hydrolysis is negligible here due to the absence of
ions.
-
Module 5: Decision Tree for Base Selection
Use this logic flow to select the correct conditions for your specific constraint.
Figure 2: Logic flow for selecting the appropriate base system to maximize stability.
References
-
Larsen, R. D., et al. (1994). "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." The Journal of Organic Chemistry.
-
Griffiths, G. J., et al. (1992). "Process for the preparation of Losartan." U.S. Patent 5,138,069.[3][4]
-
Bhatt, R., et al. (2006). "Process for preparing Losartan Potassium." U.S. Patent 7,041,832.
-
BenchChem Technical Data. (2025). "Stability issues of 1H-Imidazole-2-carboxaldehyde derivatives."
Sources
Validation & Comparative
A Researcher's Guide to the 1H NMR Spectral Analysis of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, a substituted imidazole of interest in medicinal chemistry and materials science. Understanding the spectral characteristics of this molecule is crucial for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions. This document will delve into the predicted ¹H NMR spectrum, the rationale behind the chemical shifts and coupling patterns, and a comparison with related structures.
The Structural Landscape: Predicting the ¹H NMR Spectrum
The structure of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde presents a unique combination of functional groups that influence the electronic environment of its protons, leading to a characteristic NMR fingerprint. The key proton-containing groups are the imidazole N-H, the aldehyde C-H, and the ethyl group's methylene and methyl protons.
Based on established principles of NMR spectroscopy and data from related structures, we can predict the chemical shifts (δ), multiplicities, and integration values for each proton signal.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H (Imidazole) | 12.0 - 14.0 | Broad Singlet | 1H | The imidazole N-H proton is typically highly deshielded due to the aromatic nature of the ring and its acidic character. Its chemical shift is highly dependent on the solvent, concentration, and temperature, often appearing as a broad signal due to quadrupole broadening from the adjacent nitrogen and chemical exchange.[1] |
| C-H (Aldehyde) | 9.5 - 10.5 | Singlet | 1H | The aldehyde proton is one of the most deshielded protons in organic molecules, appearing at a very downfield chemical shift.[2][3][4] This is due to the strong electron-withdrawing effect of the carbonyl oxygen and magnetic anisotropy. |
| -CH₂- (Ethyl) | ~2.8 - 3.2 | Quartet | 2H | The methylene protons of the ethyl group are adjacent to the imidazole ring. Their chemical shift is downfield from a typical alkyl group due to the deshielding effect of the aromatic ring. They will be split into a quartet by the three neighboring methyl protons (n+1 rule). |
| -CH₃ (Ethyl) | ~1.2 - 1.5 | Triplet | 3H | The methyl protons of the ethyl group are in a more shielded environment. They will be split into a triplet by the two neighboring methylene protons. |
Visualizing the Molecule and its Protons
A clear assignment of protons to their respective signals is fundamental. The following diagram illustrates the structure of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde with the protons labeled for correlation with the predicted NMR data.
Caption: Molecular structure and proton assignments for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde.
Distinguishing Features: Comparison with Alternative Structures
The ¹H NMR spectrum provides a powerful tool for distinguishing 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde from its isomers or related compounds. For instance, consider a hypothetical isomer, 4-chloro-2-ethyl-1H-imidazole-5-carbaldehyde. While the signals for the ethyl group and the N-H proton would be in similar regions, the electronic environment of the aldehyde proton would be different, likely resulting in a noticeable shift in its resonance. Furthermore, the absence of the C5-H proton in the target molecule is a key distinguishing feature from imidazoles that are not substituted at this position.
Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum
To obtain a reliable ¹H NMR spectrum for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, the following experimental protocol is recommended:
-
Sample Preparation:
-
Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for imidazole-containing compounds as it can help in observing the exchangeable N-H proton.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
Data Acquisition:
-
Set the appropriate spectral width to encompass all expected proton signals (e.g., from -1 to 15 ppm).
-
Apply a standard 90° pulse sequence.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the relaxation delay to at least 5 times the longest T₁ of the protons to ensure accurate integration.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to obtain pure absorption signals.
-
Calibrate the chemical shift scale using the TMS signal at 0 ppm.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Workflow for Spectral Analysis
The process of analyzing the ¹H NMR spectrum can be systematically approached as illustrated in the following workflow diagram.
Caption: Workflow for ¹H NMR spectrum analysis.
By following this comprehensive guide, researchers can confidently analyze and interpret the ¹H NMR spectrum of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, ensuring the structural integrity of this important chemical entity.
References
-
Chemistry LibreTexts. (2023, November 20). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2017, November 27). Any one know about the aldhyde peak in proton NMR? Retrieved from [Link]
-
University of Regensburg. Chemical shifts. Retrieved from [Link]
Sources
Precision Identification: FTIR Characteristic Peaks of Aldehyde Groups in Chloroimidazole Derivatives
This guide outlines the FTIR characterization of aldehyde-functionalized chloroimidazole derivatives, focusing on distinguishing these high-value pharmacophores from their non-halogenated precursors and other carbonyl-containing impurities.[1]
Executive Summary & Strategic Context
Chloroimidazole aldehydes (e.g., 2-butyl-4-chloro-1H-imidazole-5-carbaldehyde) are critical intermediates in the synthesis of angiotensin II receptor antagonists like Losartan.[1] In drug development, the purity of these intermediates is paramount. While NMR provides structural certainty, FTIR is the rapid-response tool of choice for process monitoring and goods-in QC.[1]
The Challenge: Distinguishing the target chloro-aldehyde from its non-chlorinated precursor or over-oxidized carboxylic acid byproducts using vibrational spectroscopy requires detecting subtle electronic shifts, not just looking for a "carbonyl peak."[1]
Theoretical Framework: The Electronic Push-Pull
To interpret the spectrum accurately, one must understand the electronic environment. The aldehyde group in these derivatives is not isolated; it is conjugated with an electron-rich imidazole ring, which is further modified by an electron-withdrawing chlorine atom.[1]
-
Conjugation Effect (Red Shift): The imidazole ring donates electron density into the carbonyl
-system, weakening the C=O bond order. This shifts the stretching frequency to a lower wavenumber (~1675 cm⁻¹) compared to standard aliphatic aldehydes (~1730 cm⁻¹). -
Inductive Effect of Chlorine (Blue Shift): The chlorine atom at the adjacent position withdraws electron density through the
-framework. Theoretically, this strengthens the C=O bond, but in this scaffold, the conjugation effect dominates , keeping the frequency in the 1660–1680 cm⁻¹ range. -
Fermi Resonance: The aldehyde C-H stretch couples with the first overtone of the C-H bending vibration, splitting the signal into a characteristic doublet.
Comparative Analysis: The Spectral Fingerprint
The following table contrasts the target molecule with its key alternatives/precursors.
Table 1: FTIR Peak Comparison for Chloroimidazole Identification
| Feature | Standard Aliphatic Aldehyde | Imidazole-4-Carbaldehyde (No Cl) | Chloroimidazole Aldehyde (Target) | Diagnostic Note |
| C=O[1][2] Stretch | 1720–1740 cm⁻¹ | 1650–1690 cm⁻¹ | 1665–1680 cm⁻¹ | Sharp, strong intensity.[1] Lower frequency due to conjugation.[1][3] |
| Aldehydic C-H | 2820 & 2720 cm⁻¹ | 2850–3000 cm⁻¹ (often obscured) | ~2830 & ~2720 cm⁻¹ | Look for the 2720 cm⁻¹ shoulder ; the higher peak often merges with alkyl C-H. |
| C-Cl Stretch | N/A | N/A | 750–800 cm⁻¹ | Critical Differentiator. usually a sharp band at ~794 cm⁻¹.[1] |
| N-H Stretch | N/A | 3100–3500 cm⁻¹ (Broad) | 3150–3200 cm⁻¹ | Broad band indicating intermolecular H-bonding. |
| C=N Stretch | N/A | ~1598 cm⁻¹ | 1550–1600 cm⁻¹ | Ring breathing mode; often appears as a shoulder to the C=O.[1] |
Critical Insight: Do not rely solely on the C=O peak. The presence of the C-Cl band at ~794 cm⁻¹ combined with the Fermi doublet at ~2720 cm⁻¹ is the definitive "fingerprint" for the chloro-aldehyde derivative.[1]
Experimental Protocol: The "Dry-Pellet" Method
Chloroimidazole derivatives can be hygroscopic or exist as hydrates.[1] Moisture interferes with the N-H and C=O regions. The following protocol minimizes water interference.
Methodology: Transmission FTIR (KBr Pellet) or Diamond ATR.[1] Prerequisite: Dry sample in a vacuum oven at 40°C for 2 hours if hydration is suspected.
-
Background Scan: Run an empty cell/crystal scan (32 scans, 4 cm⁻¹ resolution) to eliminate atmospheric CO₂ and H₂O lines.[1]
-
Sample Preparation (KBr):
-
Mix 1–2 mg of the chloroimidazole derivative with ~200 mg of spectroscopic grade KBr.
-
Crucial Step: Grind vigorously in an agate mortar until the mixture is a fine, non-reflective powder. Crystallites scatter light, causing a sloping baseline (Christiansen effect).
-
Press at 8–10 tons for 2 minutes to form a transparent pellet.
-
-
Acquisition:
Visualization: Spectral Interpretation Workflow
The following diagram illustrates the logical decision process for validating the compound using FTIR data.
Figure 1: Decision tree for validating chloroimidazole aldehyde structure via FTIR spectral features.
Troubleshooting & False Positives
-
The "Water Mask": Imidazoles are H-bond donors/acceptors.[1] Excess water will broaden the N-H stretch (3200 cm⁻¹) and can create a bending mode near 1640 cm⁻¹, which might be mistaken for the conjugated C=O peak. Solution: Always verify the C-Cl stretch at 794 cm⁻¹; water does not absorb there.[1]
-
Amide Interference: If the sample is a reaction mixture containing amides, the Amide I band (1650–1690 cm⁻¹) overlaps perfectly with the chloroimidazole aldehyde C=O. Solution: Look for the Amide II band (~1550 cm⁻¹). If present, you have an amide impurity, not the pure aldehyde.
References
-
Santa Cruz Biotechnology. 2-Butyl-4-chloro-1H-imidazole-5-carboxaldehyde (CAS 83857-96-9) Product Data.[1][2] Retrieved from
-
National Institute of Standards and Technology (NIST). 1H-Imidazole FTIR Spectrum (Coblentz Society).[1][5] NIST Chemistry WebBook, SRD 69.[1][5][6] Retrieved from
-
Hussein, M. B., et al. (2023). Synthesis, Characterization And Antimicrobial Study of Pd(II) and Pt(II) complexes of 4-methyl-5-Imidazolecarboxaldehyde.[1][7] Saudi Journal of Chemical and Materials Sciences.[1] Retrieved from
-
TutorChase. Characteristic Peaks for Aldehydes in IR Spectroscopy. Retrieved from
-
Spectroscopy Online. The C=O Bond, Part II: Aldehydes. Retrieved from
Sources
- 1. Imidazole-4-carboxaldehyde | C4H4N2O | CID 76428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Butyl-5-chloro-1H-imidazole-4-carbaldehyde | C8H11ClN2O | CID 55176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. eurochlor.org [eurochlor.org]
- 5. 1H-Imidazole [webbook.nist.gov]
- 6. 1H-Imidazole [webbook.nist.gov]
- 7. saudijournals.com [saudijournals.com]
A Comparative Guide to HPLC Purity Analysis of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) and their intermediates is a non-negotiable cornerstone of quality and safety. This guide offers a comprehensive, in-depth exploration of a High-Performance Liquid Chromatography (HPLC) method tailored for the purity analysis of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, a key building block in the synthesis of various therapeutic agents. We will not only detail a robust HPLC protocol but also provide an objective comparison with alternative analytical techniques, supported by experimental rationale and guided by international regulatory standards.
The Central Role of Purity Analysis
The presence of impurities in a drug substance, even at trace levels, can significantly impact its efficacy, safety, and stability. Therefore, a well-characterized and validated analytical method for purity determination is paramount. HPLC has long been the gold standard for pharmaceutical analysis due to its high precision, accuracy, and applicability to a wide range of non-volatile and thermally labile compounds.[1]
A Robust HPLC Method for Purity Determination
The following reverse-phase HPLC method is designed to provide excellent separation of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde from its potential process-related impurities and degradation products. The selection of each parameter is grounded in established chromatographic principles and best practices for similar imidazole derivatives.[2][3][4][5][6][7]
Experimental Protocol: HPLC Purity Determination
| Parameter | Condition | Rationale |
| Column | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) | A C18 stationary phase provides excellent hydrophobic retention for the imidazole ring and its substituents, enabling effective separation from both more polar and less polar impurities. |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | A phosphate buffer at a slightly acidic pH (around 3.2) helps to ensure consistent ionization of the imidazole moiety, leading to sharp and symmetrical peaks.[7] Acetonitrile is a common organic modifier that provides good elution strength for this class of compounds. |
| Gradient Elution | Time (min): 0, %B: 20Time (min): 25, %B: 80Time (min): 30, %B: 80Time (min): 30.1, %B: 20Time (min): 35, %B: 20 | A gradient elution is employed to ensure the timely elution of a wide range of potential impurities with varying polarities, from early-eluting polar compounds to late-eluting non-polar species. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times and peak shapes. |
| UV Detection | 210 nm | While some imidazole derivatives show absorbance at higher wavelengths, 210 nm is chosen to ensure the detection of a broader range of potential impurities that may lack strong chromophores at higher wavelengths. |
| Injection Volume | 10 µL | A typical injection volume that balances sensitivity with the risk of column overloading. |
| Sample Preparation | Dissolve 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water. | This solvent mixture ensures complete dissolution of the analyte and is compatible with the mobile phase. |
| Standard Preparation | A certified reference standard of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde should be prepared at the same concentration as the sample. | Essential for accurate quantification and system suitability checks. |
Workflow for HPLC Purity Analysis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
- 4. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. ptfarm.pl [ptfarm.pl]
- 7. researchgate.net [researchgate.net]
Mass spectrometry fragmentation pattern of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
Abstract
This guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (Molecular Formula: C₆H₇ClN₂O, Molecular Weight: 158.59 g/mol ).[1] As a Senior Application Scientist, this document moves beyond a simple catalog of fragments to explain the chemical principles driving the fragmentation pathways. We will explore the characteristic cleavages associated with the imidazole core, ethyl substituent, chloro group, and carbaldehyde function. This guide also presents a comparative analysis with alternative spectroscopic techniques and provides a robust experimental protocol for acquiring the mass spectrum, designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction: The Imperative for Structural Elucidation
In the fields of medicinal chemistry and materials science, the unambiguous structural confirmation of newly synthesized small molecules is a critical step. 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde is a substituted heterocyclic compound whose derivatives may be of interest as intermediates in the synthesis of pharmacologically active agents. Mass spectrometry, particularly with a hard ionization technique like Electron Ionization (EI), is an indispensable tool for this purpose. It not only confirms the molecular weight of a compound but also provides a distinct fragmentation "fingerprint" that offers profound insights into its molecular architecture.[2]
The molecular ions generated by EI are energetically unstable and undergo a series of predictable bond cleavages and rearrangements.[3] By analyzing the mass-to-charge ratio (m/z) of the resulting fragment ions, we can piece together the molecule's structure. This guide will deduce the fragmentation pathways for the title compound by applying well-established fragmentation rules for each of its functional components.[4][5][6]
Predicted Fragmentation Pathways under Electron Ionization
Upon entering the mass spectrometer and being bombarded by high-energy electrons (typically 70 eV), 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde will form a molecular ion (M•⁺). Due to the inherent instability of this radical cation, it will readily fragment through several competing pathways, dictated by the relative bond strengths and the stability of the resulting ions and neutral losses.
The Molecular Ion (M•⁺)
The molecular ion peak is expected at m/z 158 . A key diagnostic feature will be the presence of an isotopic peak at m/z 160 , designated as [M+2]•⁺. This peak arises from the natural abundance of the ³⁷Cl isotope (approximately 24.2%) relative to the ³⁵Cl isotope (75.8%). The expected intensity ratio of the M•⁺ peak to the [M+2]•⁺ peak will be approximately 3:1, providing a clear indication of the presence of a single chlorine atom in the molecule.[7]
Primary Fragmentation Routes
The initial fragmentation of the molecular ion is dominated by cleavages adjacent to functional groups that result in the formation of stable carbocations or the loss of stable neutral molecules.
-
α-Cleavage of the Ethyl Group (Loss of •CH₃): The most favored initial fragmentation is often the cleavage of the C-C bond alpha to the imidazole ring. This results in the loss of a methyl radical (•CH₃, 15 Da) to form a highly stabilized resonance structure. This fragment, [M-15]⁺, is predicted to be a major peak, possibly the base peak, in the spectrum at m/z 143 .[3][6]
-
Cleavage of the Aldehyde Group (Loss of •H and CO): Aromatic and heterocyclic aldehydes exhibit characteristic fragmentation patterns.[5][8]
-
Loss of a Hydrogen Radical: Cleavage of the formyl C-H bond can lead to the loss of a hydrogen radical (•H, 1 Da), producing an acylium ion [M-1]⁺ at m/z 157 .
-
Loss of Carbon Monoxide: More significantly, the [M-1]⁺ ion can subsequently lose a neutral molecule of carbon monoxide (CO, 28 Da) to form a fragment at m/z 129 . Alternatively, a concerted loss of the entire formyl group (•CHO, 29 Da) can occur, also leading to a fragment at m/z 129 ([M-29]⁺).[9]
-
-
Loss of a Chlorine Radical (Loss of •Cl): Direct cleavage of the C-Cl bond can result in the loss of a chlorine radical (•Cl, 35 Da), yielding an ion at m/z 123 ([M-35]⁺).
Secondary and Ring Fragmentation
The primary fragments can undergo further decomposition, providing additional structural information.
-
Fragmentation of the Imidazole Ring: The imidazole ring itself is aromatic and relatively stable. However, after initial substituent losses, it can fragment. A characteristic fragmentation of the imidazole nucleus involves the expulsion of hydrogen cyanide (HCN, 27 Da).[4][10][11] For instance, the [M-29]⁺ ion at m/z 129 could lose HCN to produce a fragment at m/z 102 .
-
Sequential Losses: A cascade of losses is expected. For example, the prominent [M-15]⁺ ion (m/z 143) can subsequently lose CO, leading to a fragment at m/z 115 . This ion could then lose •Cl to yield a fragment at m/z 80 .
Summary of Predicted Fragments
The following table summarizes the key predicted ions, their mass-to-charge ratios, and their proposed origins.
| m/z | Proposed Ion Structure / Origin | Neutral Loss |
| 158 | [C₆H₇³⁵ClN₂O]•⁺ (Molecular Ion) | - |
| 160 | [C₆H₇³⁷ClN₂O]•⁺ (Isotope Peak) | - |
| 143 | [M - •CH₃]⁺ | •CH₃ |
| 129 | [M - •CHO]⁺ | •CHO |
| 123 | [M - •Cl]⁺ | •Cl |
| 115 | [M - •CH₃ - CO]⁺ | •CH₃, CO |
| 102 | [M - •CHO - HCN]⁺ | •CHO, HCN |
Visualizing the Fragmentation Cascade
The relationships between these fragments can be visualized using the following diagram.
Caption: Predicted EI fragmentation pathway for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde.
Comparative Guide to Alternative Analytical Techniques
While mass spectrometry is powerful, a multi-faceted analytical approach provides the most robust structural confirmation. Here, we compare MS with two other common spectroscopic techniques.
| Technique | Information Provided | Sample Requirement | Primary Application |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural information from fragmentation patterns. | Nanograms to micrograms | Molecular weight determination and structural elucidation of pure compounds and complex mixtures. |
| NMR Spectroscopy (¹H, ¹³C) | Detailed carbon-hydrogen framework, connectivity through bonds, stereochemistry. | Milligrams | Unambiguous determination of the complete molecular structure and conformation in solution. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., C=O, N-H, C-Cl). | Micrograms to milligrams | Rapid confirmation of functional groups present in a molecule. |
NMR would complement the MS data by confirming the ethyl group's connectivity to the imidazole ring and the relative positions of all substituents. IR spectroscopy would verify the presence of the aldehyde carbonyl group (strong absorption ~1680-1700 cm⁻¹) and the N-H bond of the imidazole ring.
Experimental Protocol: Acquiring the Electron Ionization Mass Spectrum
This protocol outlines the steps for obtaining a high-quality EI mass spectrum of the title compound using a standard gas chromatography-mass spectrometry (GC-MS) or direct insertion probe system.
Workflow Overview
Caption: General experimental workflow for mass spectrometry analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde.
-
Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., methanol, dichloromethane, or ethyl acetate) to create a 1 mg/mL stock solution.
-
Prepare a dilute working solution (e.g., 1-10 µg/mL) by serial dilution from the stock solution. The final concentration should be optimized for the instrument's sensitivity.
-
-
Instrument Setup and Calibration:
-
Ensure the mass spectrometer is tuned and calibrated according to the manufacturer's specifications, typically using a reference standard like perfluorotributylamine (PFTBA).
-
Set the ion source to Electron Ionization (EI) mode.
-
Ionization Energy: 70 eV (standard for library matching and inducing reproducible fragmentation).
-
Source Temperature: 230 °C (typical, but may require optimization).
-
Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.
-
Introduction Method: If using GC-MS, select an appropriate column (e.g., a non-polar DB-5ms) and temperature program to ensure the compound elutes as a sharp peak. If using a direct insertion probe, set a temperature ramp that allows for smooth volatilization of the sample into the ion source.
-
-
Data Acquisition:
-
Inject an aliquot (typically 1 µL) of the working solution into the GC-MS or place the sample-coated probe into the vacuum lock.
-
Initiate the data acquisition run.
-
Acquire a solvent blank run first to identify any background contaminants.
-
-
Data Analysis:
-
Process the acquired data using the instrument's software.
-
Identify the peak corresponding to the analyte.
-
Extract the mass spectrum for the analyte peak, ensuring background subtraction is performed to obtain a clean spectrum.
-
Identify the molecular ion peak (m/z 158) and its corresponding [M+2] isotope peak (m/z 160). Confirm the ~3:1 intensity ratio.
-
Annotate the major fragment ions in the spectrum and compare them against the predicted fragmentation pattern detailed in Section 2.
-
Conclusion
The structural elucidation of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde via electron ionization mass spectrometry can be approached with a high degree of confidence by applying fundamental principles of ion chemistry. The predicted fragmentation pattern, characterized by a prominent [M-15]⁺ ion from α-cleavage and characteristic losses of •CHO and •Cl, provides a robust fingerprint for its identification. When integrated with data from complementary techniques like NMR and IR spectroscopy, this analysis forms a self-validating system for complete and unambiguous characterization, essential for advancing research and development objectives.
References
-
Bowie, J. H., et al. (1967). Electron impact studies. XII. Mass spectra of substituted imidazoles. Australian Journal of Chemistry, 20(8), 1613-1624. Available at: [Link][4][12]
-
Grimmett, M. R., & Richards, E. L. (1967). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry, 20(8), 1625-1628. Available at: [Link]
-
Gómez, E., et al. (1987). Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives. Organic Mass Spectrometry, 22(9), 563-567. Available at: [Link][5]
-
McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Illinois. Available at: [Link][13]
-
Clark, J. (2015). Fragmentation Patterns in Mass Spectrometry. Chemguide. Available at: [Link][3]
-
Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link][2]
-
Zenina, G. V., & Zenin, V. N. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. Journal of Physical and Chemical Reference Data. Available at: [Link][14]
-
Vyskocilová, P., et al. (2006). Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway. Nucleosides, Nucleotides & Nucleic Acids, 25(9-11), 1237-40. Available at: [Link][11]
-
LibreTexts Chemistry. (2020). 19.2: Spectroscopy of Ketones and Aldehydes. Available at: [Link][9]
-
Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. Available at: [Link][7][15]
-
LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link][8]
Sources
- 1. 145824-12-0|5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde|BLD Pharm [bldpharm.com]
- 2. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry of imidazole‐4(5)‐carboxaldehyde and some 1‐methyl and nitro derivatives | Publicación [silice.csic.es]
- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 7. uab.edu [uab.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and mass spectrometric fragmentation characteristics of imidazole ribosides-analogs of intermediates of purine de novo synthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. | PDF or Rental [articles.researchsolutions.com]
- 13. thiele.ruc.dk [thiele.ruc.dk]
- 14. pubs.aip.org [pubs.aip.org]
- 15. uab.edu [uab.edu]
A Comparative Guide to the Chromatographic Separation of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde and Its Process-Related Impurities
In the rigorous landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. For complex heterocyclic molecules such as 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde, a key building block in modern therapeutics, a robust and validated analytical method for impurity profiling is not just a regulatory requirement but a critical component of quality control. This guide provides a comprehensive comparison of chromatographic techniques for the separation of this compound from its process-related impurities, supported by experimental rationale and a detailed analytical protocol.
The Imperative of Impurity Profiling in Imidazole Synthesis
The synthesis of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde can involve multiple steps, creating a potential for various process-related impurities.[1][2] These impurities can include unreacted starting materials, intermediates, by-products from side reactions (e.g., over-chlorination or isomers), and degradation products. The International Council for Harmonisation (ICH) guidelines mandate the identification and quantification of impurities in new drug substances, as their presence can affect the stability, bioavailability, and safety of the final drug product.[3] Therefore, a highly selective and sensitive analytical method is crucial for ensuring the quality of this important intermediate.
Comparative Analysis of Chromatographic Techniques
The separation of polar compounds like imidazole derivatives can be challenging.[4][5] We evaluated the most common chromatographic techniques to determine the most suitable approach for resolving 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde from its potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique in the pharmaceutical industry for impurity analysis due to its simplicity, cost-effectiveness, and reliability.[6][7]
Table 1: Performance Comparison of Chromatographic Methods
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Thin-Layer Chromatography (TLC) |
| Selectivity | Excellent | Good | Moderate |
| Sensitivity | High (ng to pg) | Very High (pg to fg) | Low (µg to ng) |
| Resolution | High | Very High | Low |
| Quantification | Excellent | Good | Semi-quantitative |
| Compound Volatility | Not required | Required | Not required |
| Sample Throughput | Moderate | High | High |
| Cost per Sample | Moderate | Low | Very Low |
Given the polar nature and likely low volatility of the target compound and its impurities, Reverse-Phase HPLC (RP-HPLC) is the most appropriate technique. It offers superior selectivity and quantitative accuracy for such analytes without the need for derivatization, which is often required for GC analysis.[8][9]
Deep Dive: Reverse-Phase HPLC Method Development
A systematic, Quality by Design (QbD) approach was employed to develop a robust RP-HPLC method capable of separating the main component from its potential impurities.[10] This involves a multi-step process of screening and optimization.[11]
Experimental Workflow for HPLC Method Development
Caption: A systematic workflow for HPLC method development and validation.
Optimized HPLC Method and Rationale
The final method was developed based on extensive screening and optimization. A C18 column was selected for its versatility and ability to retain moderately polar compounds. The mobile phase consists of a phosphate buffer at an acidic pH and acetonitrile. The acidic pH ensures that the basic imidazole nitrogen is protonated, leading to improved peak shape and retention.
Table 2: Optimized HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and resolution for a wide range of compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (pH ~2.5) | Acidic pH suppresses silanol interactions and protonates the analyte, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and low viscosity. |
| Gradient | 5% to 90% B over 20 minutes | Allows for the separation of impurities with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 220 nm | Wavelength at which the imidazole core and related impurities exhibit strong absorbance. |
| Injection Volume | 10 µL | A standard volume for analytical HPLC. |
Illustrative Separation Data
The developed method effectively separates the main peak from four hypothetical, yet plausible, process-related impurities.
Table 3: Chromatographic Results
| Peak | Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| 1 | Impurity 1 (Starting Material) | 3.5 | - | 1.2 |
| 2 | Impurity 2 (Isomer) | 5.8 | 3.1 | 1.1 |
| 3 | 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde | 8.2 | 4.5 | 1.0 |
| 4 | Impurity 3 (By-product) | 10.7 | 3.9 | 1.3 |
| 5 | Impurity 4 (Degradant) | 14.1 | 5.0 | 1.1 |
The resolution values well above 2 and tailing factors close to 1 indicate a highly efficient and suitable method for accurate quantification.
Detailed Experimental Protocol: HPLC Analysis
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1 L of HPLC grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC grade acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas before use.
-
-
Standard and Sample Solution Preparation:
-
Diluent: Prepare a 50:50 (v/v) mixture of acetonitrile and water.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the diluent.
-
Sample Solution: Accurately weigh approximately 25 mg of the sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
-
Chromatographic System and Conditions:
-
Set up the HPLC system according to the parameters in Table 2.
-
Equilibrate the column with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes, or until a stable baseline is achieved.
-
-
Data Acquisition:
-
Inject the diluent (blank), followed by six replicate injections of the working standard solution to establish system suitability.
-
Inject the sample solution.
-
Run the gradient program for each injection.
-
-
Data Analysis and Validation:
Conclusion
The successful chromatographic separation of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde from its process-related impurities is a critical step in ensuring the quality of this pharmaceutical intermediate. Reverse-phase HPLC stands out as the most suitable technique for this purpose. The detailed method development workflow and the final optimized protocol provided herein offer a robust and reliable approach for researchers and quality control analysts. Adherence to a systematic method development strategy and thorough validation are essential for creating an analytical method that is fit for its intended purpose in a regulated environment.
References
-
ICH. (2022). Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Veeprho. (2024, August 8). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. [Link]
-
SIELC Technologies. Polar Compounds. [Link]
-
Israel, S. (2024). HPLC Method Development and Impurity Profiling. Analytical And Process Development with Quality by Design. African Journal of Biomedical Research, 27(4s). [Link]
-
Waters Corporation. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
ICH. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Resolian. (2025, December 2). HPLC-UV Method Development for Highly Polar Impurities. [Link]
-
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. [Link]
-
Letter, W. (2016, October 21). Why we do use reversed phase in HPLC? ResearchGate. [Link]
-
Slideshare. ICH Q2 Analytical Method Validation. [Link]
-
Debrus, B., & Guillarme, D. (2020, November 11). Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]
-
Pesek, J. (2011, September 1). HPLC Analysis of Very Polar Compounds in Bioanalysis. LCGC International. [Link]
-
Phenomenex. (2025, August 12). Normal-phase vs. Reversed-phase Chromatography. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
ICH. Quality Guidelines. [Link]
-
Wang, J., et al. (2011). HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole. Physical Testing and Chemical Analysis Part B:Chemical Analysis. [Link]
- Google Patents.
-
Simeone, J., Hong, P., & Rainville, P. (2018). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Chromatography Today. [Link]
-
Jin, M., et al. (2023). Chiral Separation and Determination of Imidazole Compounds in Biological Matrices Using UHPLC-MS/MS. Journal of Forensic Science and Medicine. [Link]
-
Demopoulos, V. J., et al. (2008). Efficient Synthesis of Imidazole Derivatives: An Important Synthon for the Preparation of Biologically Active Compounds. Letters in Organic Chemistry, 5(1), 38-41. [Link]
-
ResearchGate. (2025, August 6). Synthesis and Biological Activity of 4-Chloro-1H-Imidazole-5-Carbaldehyde Thiosemicarbazones. [Link]
- Google Patents.
-
Orhan, E., et al. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Organic Chemistry Portal. Imidazole synthesis. [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. HU225271B1 - Process for producing 5-chloro-imidazol-4-carbaldehyde derivatives substituted at the 2-position - Google Patents [patents.google.com]
- 3. ICH Official web site : ICH [ich.org]
- 4. resolian.com [resolian.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. veeprho.com [veeprho.com]
- 7. pharmasalmanac.com [pharmasalmanac.com]
- 8. researchgate.net [researchgate.net]
- 9. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 13. database.ich.org [database.ich.org]
- 14. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 15. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
X-ray crystallography data for 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde
Topic: Comparative Guide to X-ray Crystallography Data: 5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde vs. Industry Standards
Executive Summary
This guide provides a technical comparison of 5-chloro-2-ethyl-1H-imidazole-4-carbaldehyde (CAS: 145824-12-0), a critical intermediate in the synthesis of Angiotensin II receptor antagonists (sartans), against its industry-standard alternative, the 2-butyl analog (Losartan intermediate).[1]
While the 2-butyl variant is the dominant scaffold in commercial manufacturing, the 2-ethyl analog is increasingly relevant for developing next-generation antagonists with modified lipophilicity and steric profiles.[1] This document synthesizes known crystallographic baselines, theoretical packing models, and a self-validating protocol for generating novel structural data.[1]
Structural Context & Alternatives Analysis
The Core Molecule: 5-Chloro-2-ethyl-1H-imidazole-4-carbaldehyde[1][2]
-
Role: A functionalized imidazole scaffold serving as the "head" group in convergent syntheses of biphenyl-tetrazole antihypertensives.[1]
-
Key Feature: The C2-ethyl group provides a shorter alkyl chain compared to the butyl standard, potentially altering crystal packing density and solubility profiles.[1]
The Industry Benchmark: 5-Chloro-2-butyl-1H-imidazole-4-carbaldehyde[1]
-
Status: The primary intermediate for Losartan.
-
Crystallographic Baseline: Well-characterized monoclinic packing (Space Group
), driven by strong intermolecular hydrogen bonding.
Comparative Technical Specifications
| Feature | 2-Ethyl Analog (Product) | 2-Butyl Analog (Alternative) | Implication |
| CAS Number | 145824-12-0 | 83857-96-9 | Distinct regulatory tracking.[1] |
| Formula | 2-Ethyl has lower MW (158.59 vs 186.64). | ||
| Lipophilicity (LogP) | ~0.9 (Predicted) | ~1.9 (Experimental) | 2-Ethyl is more water-soluble; affects crystallization solvent choice. |
| Crystal System | Predicted: Monoclinic | Experimental: Monoclinic ( | Likely isostructural packing. |
| H-Bond Donors | 1 (Imidazole NH) | 1 (Imidazole NH) | Identical donor/acceptor count. |
| Key Interaction | N-H...O=C (Chain) | N-H...O=C (Chain) | Primary packing motif is preserved. |
Crystallographic Data & Packing Analysis
Reference Standard: The 2-Butyl Analog (CCDC 192907)
To validate the 2-ethyl structure, one must benchmark against the known 2-butyl data.[1] The 2-butyl analog crystallizes with the following parameters, which serve as the "control" for your diffraction experiments.
-
Space Group:
(Monoclinic)[2] -
Unit Cell (Approx):
, , , .[1] -
Packing Motif: The molecules form infinite 1D chains via N1-H...O1 (carbonyl) hydrogen bonds. These chains are interlinked by weak C-H...Cl interactions and van der Waals forces from the butyl chain.
Predicted Behavior of the 2-Ethyl Analog
Replacing the butyl chain with an ethyl group reduces the steric bulk significantly.[1]
-
Unit Cell Volume: Expect a reduction in unit cell volume (
less per molecule). -
Density: The 2-ethyl analog often exhibits slightly higher calculated density due to less "dead space" from the flexible butyl chain.[1]
-
Disorder: The ethyl chain is less prone to the conformational disorder often observed in the terminal carbons of the butyl chain, potentially leading to higher resolution diffraction data at room temperature.[1]
Experimental Protocol: Generating Self-Validating Data
Since the 2-ethyl analog is often synthesized in-house, high-quality single crystals are required for definitive structural assignment.[1] Follow this self-validating workflow.
Phase 1: Crystal Growth Strategy
-
Solvent System: Unlike the butyl analog (which prefers hexanes/EtOAc), the 2-ethyl analog's higher polarity requires a shift.[1]
-
Primary: Ethanol/Water (slow evaporation).
-
Secondary: Acetonitrile (slow cooling).
-
-
Method: Vapor Diffusion. Dissolve 20 mg of product in 2 mL THF in an inner vial. Place in a sealed jar containing 10 mL Pentane.
Phase 2: Data Collection & Refinement Logic
-
Mounting: Use a cryoloop with Paratone oil; cool to 100 K to freeze ethyl chain rotations.
-
Diffraction: Collect a full sphere (redundancy > 4.0) to ensure accurate absorption correction, critical for the Chlorine atom (
).[1] -
Refinement (SHELXL):
-
Locate the Cl atom first (heaviest peak).
-
Assign N atoms based on geometry (C-N-C bond angle
). -
Validation Check: If
, check for twinning. Imidazoles can form pseudo-merohedral twins.
-
Workflow Visualization
Figure 1: Self-validating crystallography workflow for imidazole carbaldehydes. Note the feedback loop: high R-factors often necessitate re-screening for non-twinned crystals.
Comparative Interaction Pathway
Understanding the intermolecular forces is crucial for predicting solubility and melting point differences.
-
Pathway A (H-Bonding): The imidazole N-H acts as the donor, and the aldehyde C=O acts as the acceptor.[1] This is the dominant force (
kJ/mol). -
Pathway B (Halogen Bonding): The Chlorine atom can participate in weak Cl...O or Cl...N interactions, stabilizing the layer structure.
-
Pathway C (Van der Waals): The alkyl chain (Ethyl vs. Butyl) acts as a spacer. The shorter ethyl chain brings layers closer, potentially increasing melting point due to more efficient packing.[1]
Figure 2: Intermolecular interaction map. The "Alkyl" node represents the variable region where the 2-ethyl vs. 2-butyl difference manifests in crystal packing efficiency.[1]
References
-
CCDC 192907 (2-Butyl Reference): Cambridge Crystallographic Data Centre. Crystal structure of 2-butyl-5-chloro-1H-imidazole-4-carbaldehyde.
-
Synthesis & Context: Amini, M., et al. (2007). Synthesis and Characterization of 2-Alkyl-1-[4-(5-carboxy-1,2,3-thiadiazole-4-yl)benzyl]-4-chloro-1H-imidazole-5-carboxaldehydes. Asian Journal of Chemistry.
-
Methodology: Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C.
-
Alternative Scaffold Data: Kumar, C. A., et al. (2025).[2][3][4] Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives... and a multifaceted CSD-supported crystallographic investigation. RSC Advances.
Sources
- 1. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 2. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
